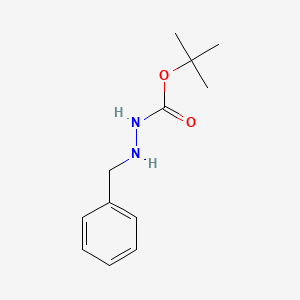

Tert-butyl 2-benzylhydrazinecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(benzylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVJBJKJBHTNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443101 | |

| Record name | TERT-BUTYL 2-BENZYLHYDRAZINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-84-6 | |

| Record name | TERT-BUTYL 2-BENZYLHYDRAZINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-benzylhydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of tert-Butyl 2-Benzylhydrazinecarboxylate: Strategies and Methodologies

Abstract

Tert-butyl 2-benzylhydrazinecarboxylate is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural features, combining a benzyl group with a Boc-protected hydrazine moiety, make it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds and complex pharmaceutical intermediates. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the reductive amination of benzaldehyde with tert-butyl carbazate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization. An alternative synthetic strategy via direct alkylation will also be comparatively analyzed. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical guidance for the efficient and reliable synthesis of this key molecule.

Introduction: The Strategic Importance of tert-Butyl 2-Benzylhydrazinecarboxylate

In the intricate landscape of drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. The tert-butyl group, for instance, is widely used to enhance steric bulk and conformational rigidity, often leading to increased metabolic stability or improved binding affinity.[1][2][3] The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[4]

Tert-butyl 2-benzylhydrazinecarboxylate merges the benefits of the Boc-protected hydrazine with a benzyl functional group. This combination makes it a versatile intermediate for constructing nitrogen-containing scaffolds that are prevalent in many therapeutic agents.[5] Its application spans the synthesis of novel antivirals, anticancer agents, and central nervous system modulators. A reliable and scalable synthesis of this compound is therefore a critical enabling step in many drug development programs.[6]

Overview of Primary Synthetic Strategies

Two principal retrosynthetic disconnections lead to the most common and practical syntheses of tert-butyl 2-benzylhydrazinecarboxylate:

-

Reductive Amination: This is the most widely employed method, involving the condensation of tert-butyl carbazate with benzaldehyde to form a hydrazone intermediate, which is then selectively reduced to the desired product. This approach is often favored for its high efficiency and operational simplicity.[7][8]

-

Direct Alkylation: This method involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) with tert-butyl carbazate. While conceptually straightforward, this route can be complicated by issues of over-alkylation and may require more stringent control of reaction conditions.

This guide will focus primarily on the reductive amination pathway due to its superior control and widespread applicability, while also providing a comparative overview of the alkylation route.

Core Synthesis via Reductive Amination

The reductive amination process is a two-step, one-pot reaction that is both elegant and efficient. It leverages the nucleophilicity of the terminal nitrogen in tert-butyl carbazate and the selectivity of modern reducing agents.

Mechanistic Principles

The reaction proceeds through two key stages:

-

Step 1: Hydrazone Formation: Tert-butyl carbazate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by a series of proton transfers and subsequent dehydration to form the stable N-Boc-benzylidenehydrazine (hydrazone) intermediate.[9][10][11] This condensation is typically reversible and can be driven to completion by removing the water formed.

-

Step 2: Selective Reduction: A mild and selective reducing agent is introduced to reduce the C=N double bond of the hydrazone. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice for this step. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) allows it to selectively reduce the protonated hydrazone (or the corresponding iminium-like species) while leaving the starting benzaldehyde untouched.[12] This selectivity is crucial for achieving high yields and purity.

The overall mechanism can be visualized as follows:

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Materials and Reagents:

-

tert-Butyl carbazate (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq)

-

Methanol (MeOH), anhydrous

-

Acetic Acid (glacial)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbazate (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the carbazate).

-

Hydrazone Formation: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).[4] The reaction is typically complete within 1-2 hours.

-

pH Adjustment and Reduction: Cool the reaction mixture in an ice bath. Slowly add glacial acetic acid to adjust the pH to approximately 5-6. This step is critical as it facilitates the reduction by ensuring the hydrazone is sufficiently electrophilic without degrading the cyanoborohydride.

-

Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (1.2 eq) to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[13][14] Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Reaction Quench and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the aqueous residue with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash neutralizes the acetic acid and quenches any remaining reducing agent.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is often of high purity but can be further purified if necessary.

-

Purification: The primary method for purification is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[15]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[16][17]

Causality and Optimization Insights

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) can also be used and is often preferred in modern reductive aminations as it is less toxic and does not require careful pH control. However, NaBH₃CN remains a cost-effective and highly efficient option when handled correctly.

-

Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the reactants and the borohydride reagent.

-

pH Control: Maintaining a weakly acidic pH (5-6) is a delicate balance. A pH that is too high results in a slow reduction rate, while a pH that is too low can lead to the degradation of the cyanoborohydride and potential side reactions with the starting aldehyde.

Alternative Synthetic Route: Direct Alkylation

An alternative approach is the direct N-alkylation of tert-butyl carbazate with a benzyl halide.

Mechanism and Protocol

This reaction follows a standard Sₙ2 mechanism where the more nucleophilic terminal nitrogen of tert-butyl carbazate displaces the halide from benzyl bromide or benzyl chloride.

Typical Protocol:

-

Dissolve tert-butyl carbazate (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

Add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture (typically 50-80 °C) and monitor by TLC.

-

Upon completion, perform an aqueous work-up followed by extraction and purification by column chromatography.

Caption: Comparison of Synthetic Pathways.

Comparative Analysis of Synthetic Routes

A summary of the key differences between the two primary methods is presented below.

| Feature | Reductive Amination | Direct Alkylation |

| Starting Materials | Benzaldehyde, tert-Butyl Carbazate | Benzyl Halide, tert-Butyl Carbazate |

| Key Reagents | Mild reducing agent (e.g., NaBH₃CN) | Non-nucleophilic base (e.g., K₂CO₃) |

| Typical Yields | High (>85%) | Moderate to High (60-90%) |

| Key Advantages | High selectivity, mild conditions, one-pot procedure, readily available starting materials. | Conceptually simple, avoids use of toxic borohydride reagents. |

| Key Disadvantages | Requires use of toxic cyanoborohydride and careful pH control. | Risk of dialkylation, requires heating, benzyl halides are lachrymatory. |

Safety and Handling

-

tert-Butyl Carbazate: While widely used, it is a hydrazine derivative and should be handled with care. Avoid inhalation and skin contact.[18]

-

Benzaldehyde: Can cause skin and respiratory irritation. Handle in a well-ventilated area.

-

Sodium Cyanoborohydride: Highly toxic if swallowed, inhaled, or in contact with skin.[13][14] Contact with acid liberates highly toxic hydrogen cyanide gas.[12] All operations should be performed in a certified chemical fume hood.

-

Benzyl Halides: Lachrymatory and corrosive. Handle with extreme care in a fume hood.

Conclusion

The synthesis of tert-butyl 2-benzylhydrazinecarboxylate is most effectively and reliably achieved through the reductive amination of benzaldehyde with tert-butyl carbazate. This method, characterized by its high yield, selectivity, and operational simplicity, represents the industry standard. The detailed protocol and mechanistic insights provided in this guide offer researchers a robust framework for the successful production of this critical synthetic intermediate. While direct alkylation presents a viable alternative, it requires more careful control to mitigate side reactions. A thorough understanding of both methodologies allows scientists to make informed decisions based on available resources, scale, and safety considerations, ultimately accelerating the pace of drug discovery and development.

References

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate . MDPI. Available at: [Link]

- CN101823986A - Preparation method for tert-butyl carbazate. Google Patents.

- CN102911084A - Preparation method of tert-butyl carbazate. Google Patents.

-

Preparation of tert-Butyl carbazate . PrepChem.com. Available at: [Link]

-

tert-Butyl Carbazate (N-Boc-Hydrazine) . CORE. Available at: [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds . ChemRxiv. Available at: [Link]

-

A general carbonyl alkylative amination for tertiary amine synthesis . PubMed. Available at: [Link]

-

Carbazic acid, tert-butyl ester . Organic Syntheses Procedure. Available at: [Link]

-

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate . PubChem. Available at: [Link]

-

tert-Butyl Carbazate (N-Boc-Hydrazine) . MDPI. Available at: [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction . Chemistry LibreTexts. Available at: [Link]

-

111620 - Sodium cyanoborohydride - Safety Data Sheet . Labkem. Available at: [Link]

-

Metabolism of t-butyl groups in drugs . Hypha Discovery Blogs. Available at: [Link]

- CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride. Google Patents.

-

Reductive amination of benzaldehyde and ammonia catalyzed by (a)... . ResearchGate. Available at: [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Master Organic Chemistry. Available at: [Link]

-

Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant . Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate . ResearchGate. Available at: [Link]_

-

How is the hydrazone formed in the Wolff-Kishner reduction? . Chemistry Stack Exchange. Available at: [Link]

-

Metabolically Stable tert-Butyl Replacement . PMC - NIH. Available at: [Link]

-

Wolff-Kishner Reduction . Organic Chemistry Tutor. Available at: [Link]

-

Structural Basis for Small Molecule NDB as a Selective Antagonist of Farnesoid X Receptor α (FXRα) . PubMed. Available at: [Link]

-

A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light . Europe PMC. Available at: [Link]

-

Purification and characterization of tert-butyl ester-hydrolyzing lipase from Burkholderia sp. YY62 . PubMed. Available at: [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery . PubMed. Available at: [Link]

-

Sodium cyanoborohydride . Wikipedia. Available at: [Link]

-

Hydrazone formation . ChemTube3D. Available at: [Link]

-

Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84 . PubMed. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. Purification and characterization of tert-butyl ester-hydrolyzing lipase from Burkholderia sp. YY62 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Technical Monograph: tert-Butyl 2-benzylhydrazinecarboxylate

CAS Number: 53370-84-6 Synonyms: 1-Boc-2-benzylhydrazine; tert-Butyl 2-benzylcarbazate; N-Boc-N'-benzylhydrazine[1]

Executive Summary

tert-Butyl 2-benzylhydrazinecarboxylate (CAS 53370-84-6) is a critical bifunctional building block in organic synthesis, primarily utilized in the development of aza-peptides (peptidomimetics) and nitrogen-containing heterocycles.[1] Its structural core features a hydrazine moiety protected orthogonally: the

This monograph details the physicochemical profile, validated synthesis protocols, and strategic applications of this reagent in drug discovery, specifically for inhibiting proteases and modulating protein-protein interactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 53370-84-6 |

| IUPAC Name | tert-butyl 2-benzylhydrazine-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 222.29 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Insoluble in water |

| SMILES | CC(C)(C)OC(=O)NNCc1ccccc1 |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthesis & Preparation Strategy

Mechanistic Rationale

Direct alkylation of tert-butyl carbazate (Boc-hydrazine) with benzyl halides often leads to poly-alkylation (

Validated Experimental Protocol

Reaction Overview:

-

Condensation: Boc-NH-NH

+ PhCHO -

Reduction: Boc-NH-N=CHPh + [H]

Boc-NH-NH-CH

Step 1: Formation of tert-butyl 2-benzylidenehydrazinecarboxylate (Hydrazone)[1]

-

Reagents: tert-Butyl carbazate (1.0 equiv), Benzaldehyde (1.0 equiv), Ethanol (anhydrous).[1]

-

Procedure: Dissolve tert-butyl carbazate in refluxing ethanol. Add benzaldehyde dropwise.[1]

-

Condition: Reflux for 2 hours. The product often precipitates upon cooling.[1]

-

Purification: Recrystallization from hexanes/EtOAc.

-

Yield: Typically >90%.

Step 2: Selective Reduction to tert-butyl 2-benzylhydrazinecarboxylate[1]

-

Reagents: Hydrazone intermediate (from Step 1),

(Sodium cyanoborohydride) or -

Procedure (Chemical Reduction):

-

Workup: Quench with saturated

, extract with EtOAc, dry over -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram[1]

Caption: Regioselective synthesis via reductive amination prevents over-alkylation common in direct halide substitution.[1]

Applications in Drug Development[1][2]

Aza-Peptide Synthesis

Aza-peptides are analogs of amino acid sequences where the

tert-Butyl 2-benzylhydrazinecarboxylate serves as the "Aza-Phenylalanine" (azaPhe) precursor.[1]

-

Acylation: The nucleophilic

(benzyl amine) reacts with activated carboxylic acids (e.g., Fmoc-amino acid chlorides or mixed anhydrides) to extend the peptide chain.[1] -

Deprotection: The Boc group is removed with TFA, exposing the

for further coupling.

Orthogonal Protection Strategy

The utility of CAS 53370-84-6 lies in its ability to be deprotected selectively under different conditions, allowing for complex, multi-step synthesis without side reactions.[1]

| Condition | Cleaved Group | Resulting Species |

| Acidic (TFA/HCl) | Boc ( | Benzylhydrazine ( |

| Hydrogenolysis ( | Benzyl ( | tert-Butyl carbazate ( |

Orthogonality Logic Diagram[1]

Caption: Orthogonal deprotection pathways allow for versatile synthetic planning in peptidomimetic assembly.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative is limited, it should be handled with the same rigor as parent hydrazines.[1]

-

Hazards: Potential skin and eye irritant.[1] Hydrazine derivatives are often suspected carcinogens or mutagens.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1] Do not dispose of in standard aqueous waste.[1]

References

-

PubChem. (2025).[1] tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (Related Structure Data). National Library of Medicine.[1] Retrieved from [Link][1]

-

Graybill, T. L., et al. (1992).[1] Preparation of Aza-Peptide Analogs. International Journal of Peptide and Protein Research, 44(2), 173-182.[1] (Contextual citation for aza-peptide synthesis methodology).

-

Organic Syntheses. (1964).[1] tert-Butyl Carbazate Synthesis. Org.[1][2] Synth. 1964, 44, 20. Retrieved from [Link]

Sources

"physical and chemical properties of tert-butyl 2-benzylhydrazinecarboxylate"

An In-depth Technical Guide to tert-Butyl 2-Benzylhydrazinecarboxylate: Properties, Synthesis, and Applications for Advanced Research

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-benzylhydrazinecarboxylate, a versatile bifunctional reagent crucial in modern organic synthesis and drug development. The document delves into its core physical and chemical properties, offering insights into its stability, reactivity, and spectroscopic profile. Detailed, field-proven protocols for its synthesis, purification, and handling are presented, emphasizing the causal logic behind procedural choices. This guide is intended for researchers, scientists, and drug development professionals who utilize complex synthetic intermediates to construct novel molecular architectures.

Introduction: A Versatile Synthetic Building Block

Tert-butyl 2-benzylhydrazinecarboxylate is a key intermediate in synthetic organic chemistry, valued for its unique combination of a benzyl group and a Boc-protected hydrazine moiety within a single, stable molecule. This structure allows for selective chemical transformations, making it an essential tool for the construction of complex nitrogen-containing compounds, particularly heterocyclic systems and derivatized hydrazines that are prevalent in medicinal chemistry.

The strategic placement of the tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the hydrazine nitrogen. This allows chemists to perform a wide range of reactions on other parts of a molecule without affecting the hydrazine core. Subsequently, the Boc group can be removed under specific and mild acidic conditions to unmask the reactive hydrazine functionality for further elaboration. The benzyl group, on the other hand, can be cleaved under reductive conditions, offering another layer of synthetic flexibility. Understanding the distinct properties of this reagent is paramount for its effective application.

-

IUPAC Name: tert-butyl 2-benzylhydrazine-1-carboxylate

-

CAS Number: 53370-84-6[1]

-

Molecular Formula: C₁₂H₁₈N₂O₂[1]

-

Structure:

Physical Properties

The physical characteristics of a reagent dictate its handling, storage, and application in various solvent systems. While some experimental data for tert-butyl 2-benzylhydrazinecarboxylate is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.

| Property | Value | Source / Rationale |

| Molecular Weight | 222.29 g/mol | [1] |

| Appearance | Yellow to white solid | [1] |

| Melting Point | Not Reported | [1] |

| Boiling Point | Not Reported | [1] |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, methanol, and tetrahydrofuran (THF). | Inferred from its molecular structure, which contains significant nonpolar character from the benzyl and tert-butyl groups, alongside a polar carbazate core. |

Chemical Properties and Reactivity

The synthetic utility of tert-butyl 2-benzylhydrazinecarboxylate stems from the predictable reactivity of its functional groups. Proper storage is crucial to maintain its integrity.

Stability and Storage

To prevent potential degradation via oxidation or hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, a cool, dry, and dark environment, such as a refrigerator (2-8 °C), is recommended.[1][2]

Key Functional Group Transformations

The primary value of this reagent lies in the selective removal of its two key functional groups: the Boc protector and the benzyl group.

Caption: Key deprotection pathways for tert-butyl 2-benzylhydrazinecarboxylate.

-

Boc Group Deprotection (Acidolysis): The Boc group is efficiently removed under acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This reaction cleanly liberates the free hydrazine for subsequent reactions, such as condensation with carbonyls to form hydrazones or acylation.

-

Benzyl Group Cleavage (Hydrogenolysis): The N-benzyl group can be removed via catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process cleaves the C-N bond, releasing toluene and yielding the corresponding N-Boc-hydrazine. This strategy is valuable when the benzyl position needs to be unmasked for further functionalization while the hydrazine remains protected.

Synthesis and Purification

The most direct and common method for preparing tert-butyl 2-benzylhydrazinecarboxylate is through the selective N-alkylation of tert-butyl carbazate with a suitable benzylating agent.

Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: N-Benzylation of tert-Butyl Carbazate

This protocol describes a reliable method for synthesizing the title compound.

Materials:

-

tert-Butyl carbazate (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl carbazate and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the carbazate).

-

Reagent Addition: Begin stirring the mixture. Slowly add benzyl bromide to the suspension at room temperature.

-

Causality: The base (K₂CO₃) is crucial to neutralize the hydrobromic acid (HBr) byproduct of the Sₙ2 reaction. Using a solid, non-nucleophilic base prevents side reactions and simplifies the workup. Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.

-

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl 2-benzylhydrazinecarboxylate as a solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are characteristic of the target structure.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~1.45 (s, 9H), δ ~4.10 (s, 2H), δ ~5.80 (br s, 1H), δ ~7.25-7.40 (m, 5H) | Singlet for the nine equivalent protons of the tert-butyl group.[3] Singlet for the two benzylic protons. Broad singlet for the N-H proton. Multiplet for the five aromatic protons of the benzyl group. |

| ¹³C NMR | δ ~28.5, ~55.0, ~81.0, ~127.5, ~128.5, ~129.0, ~137.0, ~156.0 | Aliphatic carbon of the t-Bu group. Benzylic carbon. Quaternary carbon of the t-Bu group. Aromatic carbons (CH). Aromatic carbon (quaternary). Carbonyl carbon of the carbamate. |

| IR (cm⁻¹) | ~3320, ~3030, ~2980, ~1705, ~1495 | N-H stretch. Aromatic C-H stretch. Aliphatic C-H stretch. C=O stretch (carbamate). Aromatic C=C stretch. |

| Mass Spec (ESI-MS) | m/z 223.1 [M+H]⁺ | Corresponds to the protonated molecular ion. Common fragments include loss of the tert-butyl group (m/z 167) or the entire Boc group.[4] |

Safety and Handling

As with all laboratory chemicals, tert-butyl 2-benzylhydrazinecarboxylate should be handled with appropriate care.

-

General Handling: Use in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Hazards: While specific data is limited, analogous structures are known to cause skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Applications in Research and Drug Development

The unique structure of tert-butyl 2-benzylhydrazinecarboxylate makes it a valuable precursor in several areas:

-

Heterocyclic Synthesis: After Boc deprotection, the resulting benzylhydrazine is a classic starting material for synthesizing pyrazoles, indazoles, and other nitrogen-containing heterocycles, which are privileged scaffolds in many pharmaceutical agents.

-

Protected Hydrazine Donor: It serves as a stable, solid source of benzylhydrazine that can be introduced into a synthetic sequence. The Boc group ensures its stability until it is intentionally cleaved.

-

Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, derivatives of this compound can serve as part of a linker system, connecting different molecular fragments.

-

Fragment-Based Drug Discovery: It can be used as a starting point or fragment for building more complex molecules to probe biological targets.

Conclusion

Tert-butyl 2-benzylhydrazinecarboxylate is a strategically designed synthetic intermediate that offers chemists a high degree of control and flexibility. Its well-defined physical properties, predictable chemical reactivity, and straightforward synthesis make it an indispensable tool. By enabling the controlled introduction and subsequent unmasking of a hydrazine moiety, it facilitates the efficient construction of complex molecular targets, particularly within the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for its safe and effective use in advanced research applications.

References

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

López-Méndez, B., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

- [No Source Provided]

-

PubChem. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. [Link]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

Hoffman Fine Chemicals. tert-Butyl 2-benzylhydrazine-1-carboxylate | CAS 53370-84-6. [Link]

- [No Source Provided]

- Google Patents.

-

University of Colorado Boulder, Department of Chemistry. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 24469-50-9|tert-Butyl 2-benzylidenehydrazinecarboxylate|BLD Pharm [bldpharm.com]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lehigh.edu [lehigh.edu]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of N-Boc Protected Amino Acids

Abstract & Strategic Context

The protection of

While commercially available, in-house synthesis of N-Boc amino acids is frequently required for non-canonical amino acids, isotopically labeled analogs, or cost-reduction in large-scale campaigns.[1] This guide moves beyond generic textbook recipes, providing a self-validating protocol that leverages the amphoteric nature of amino acids to guarantee purity without chromatographic separation.

Mechanistic Principles

The reaction between an amine and di-tert-butyl dicarbonate (

Key Mechanistic Insight: The reaction rate is pH-dependent. The amine must be unprotonated (nucleophilic) to attack the

Reaction Pathway Visualization

Figure 1: Mechanistic flow of N-Boc protection.[1] Control of pH is the critical rate-determining factor.

Experimental Design & Reagent Selection

Reagent Comparison Table

| Reagent | Reactivity | Stability | Byproducts | Recommendation |

| High | Low mp (23°C) | t-BuOH, | Primary Choice. Cleanest workup.[1][2] | |

| Boc-ON | Moderate | Stable Solid | Oxime (Requires extraction) | Use only if |

| Boc-Cl | Very High | Unstable | HCl (Corrosive) | Avoid. Too unstable for routine use.[1] |

Solvent Strategy

-

Standard (Schotten-Baumann): 1:1 Dioxane/Water or THF/Water.[1]

-

Why? Amino acids are zwitterionic and soluble in water;

is organic. The co-solvent ensures phase homogeneity for the reaction.

-

-

Hydrophobic AAs: pure DCM or DMF with DIPEA.

-

Why? Used for amino acid esters or highly hydrophobic side chains (e.g., adamantyl-alanine).[1]

-

Protocol: The "Self-Validating" Schotten-Baumann Method

Scope: Standard protection of free

Materials

- (1.1 – 1.2 equiv)[1]

-

Sodium Hydroxide (NaOH), 1M aqueous solution[1]

-

1,4-Dioxane (HPLC Grade)[1]

-

Potassium Hydrogen Sulfate (

), 1M aqueous solution (Preferred over HCl to prevent Boc cleavage).[1]

Step-by-Step Workflow

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask, dissolve the amino acid (10 mmol) in water (10 mL) and 1M NaOH (10 mL, 1.0 equiv).

-

Checkpoint: Ensure the solution is homogeneous.[4] If the AA does not dissolve, add small aliquots of NaOH until pH is ~10.

-

-

Addition: Dilute the solution with 1,4-dioxane (20 mL). Cool to 0°C in an ice bath.

-

Reagent Introduction: Add

(11-12 mmol) dropwise (dissolved in 5 mL dioxane if solid). -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours.

-

Monitoring: Use Ninhydrin stain on TLC. A positive test (purple/blue) indicates unreacted amine.[5] The reaction is complete when Ninhydrin is negative.

-

Phase 2: The "Self-Validating" Purification (Acid/Base Extraction)

This workup utilizes the chemical properties of the product to purify it without a column.

-

Evaporation: Concentrate under reduced pressure to remove Dioxane (crucial to prevent emulsion).

-

First Wash (Base Wash): Dilute the remaining aqueous residue with water (20 mL). Wash with EtOAc (2 x 15 mL).

-

Acidification: Cool the aqueous layer to 0°C. Slowly add 1M

until pH reaches 2–3.-

Observation: The solution will become cloudy as the protonated N-Boc-AA-COOH precipitates or forms an oil.[1]

-

Warning: Do not use concentrated HCl; strong acid/heat can cleave the Boc group you just installed [1].

-

-

Extraction: Extract the acidic aqueous layer with EtOAc (3 x 30 mL).

-

Logic: The product is now protonated and hydrophobic, moving into the organic phase. Unreacted amino acid (zwitterionic/cationic) stays in the water.

-

-

Finishing: Wash combined organics with Brine, dry over

, filter, and concentrate.

Purification Logic Diagram

Figure 2: The Acid/Base extraction workflow ensures that only the desired product—which switches solubility based on pH—is isolated.[1]

Troubleshooting & Optimization

Common Failure Modes

-

Oligomerization:

-

Incomplete Reaction (Steric Bulk):

-

Side Chain Reactivity (Lys, Tyr, Ser):

-

Lysine: Will be protected at both amines (

and -

Tyrosine: The phenolic -OH can react with

at high pH.[1] Keep pH < 10 or perform a mild base hydrolysis (NaOH/MeOH) after workup to cleave the unstable Aryl-O-Boc ester while leaving the N-Boc intact.[1]

-

References

-

Greene's Protective Groups in Organic Synthesis (5th Edition). Wuts, P. G. M. (2014).[1] John Wiley & Sons.[7]

-

[1]

-

-

Use of DMAP in Boc Protection: Ragnarsson, U., et al. (1991). Journal of the Chemical Society, Perkin Transactions 1.

-

[1]

-

-

Standard Schotten-Baumann Protocol : Williams, R. M., et al. (2003).[1] Organic Syntheses, Coll.[7] Vol. 10, p. 575.

-

[1]

-

-

Boc Chemistry Overview: "Boc Protecting Group". Common Organic Chemistry.

Sources

- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 2. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. rsc.org [rsc.org]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. dokumen.pub [dokumen.pub]

"use of tert-butyl 2-benzylhydrazinecarboxylate in the synthesis of APIs"

Application Note: Strategic Utilization of tert-Butyl 2-benzylhydrazinecarboxylate in High-Fidelity API Synthesis

Abstract

The synthesis of hydrazine-containing Active Pharmaceutical Ingredients (APIs), such as Monoamine Oxidase Inhibitors (MAOIs) and pyrazole-based kinase inhibitors, is frequently plagued by the "hydrazine alkylation problem"—the uncontrollable formation of poly-alkylated impurities during direct hydrazine functionalization. This guide details the strategic use of tert-butyl 2-benzylhydrazinecarboxylate (1-Boc-2-benzylhydrazine) as a high-fidelity masking agent. By leveraging the orthogonal reactivity of the Boc-protected motif, researchers can generate high-purity N-benzylhydrazine intermediates or access regioselective heterocycles with >98% specificity, eliminating the safety hazards and purification bottlenecks associated with traditional hydrazine chemistry.

Introduction: The Strategic Imperative

Hydrazine moieties are critical pharmacophores in oncology (e.g., Pyrazoles) and neurology (e.g., Isocarboxazid). However, introducing a benzyl group onto hydrazine is synthetically treacherous. Direct alkylation of hydrazine hydrate with benzyl chloride inevitably yields a statistical mixture of mono-, N,N-di-, and N,N'-di-benzyl products, requiring tedious chromatographic separation.

The Solution: tert-Butyl 2-benzylhydrazinecarboxylate acts as a "regio-lock." By installing a bulky tert-butoxycarbonyl (Boc) group on one nitrogen, the molecule forces subsequent functionalization or precludes over-alkylation. This intermediate is the "Gold Standard" route to high-purity Benzylhydrazine Hydrochloride , a precursor for the API Isocarboxazid , and a key building block for N-benzyl pyrazoles.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Compound Name | tert-Butyl 2-benzylhydrazinecarboxylate |

| Synonyms | 1-Boc-2-benzylhydrazine; N-Boc-N'-benzylhydrazine |

| CAS Number | 53370-84-6 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.29 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 70–73 °C |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

| Stability | Stable under standard conditions; store at 2–8°C |

Strategic Applications & Mechanisms

The "Clean" Synthesis of Benzylhydrazine (API Precursor)

The primary utility of this building block is to serve as a protected precursor to N-benzylhydrazine (CAS 555-96-4).

-

Mechanism: The Boc group prevents the nucleophilic attack of the hydrazine on a second equivalent of benzyl halide/benzaldehyde.

-

API Relevance: Critical for the synthesis of Isocarboxazid (Marplan), where N-benzylhydrazine is coupled with 5-methylisoxazole-3-carbonyl chloride. Using the Boc-route prevents the formation of "dimeric" impurities that are difficult to remove from the final drug substance.

Regioselective Heterocycle Formation

In the synthesis of pyrazoles or indazoles, the position of the benzyl group is often crucial for potency.

-

Direct Hydrazine Route: Condensing benzylhydrazine with 1,3-diketones often yields a mixture of regioisomers (1-benzyl-3-substituted vs. 1-benzyl-5-substituted).

-

Boc-Strategy: The steric bulk of the Boc group in tert-butyl 2-benzylhydrazinecarboxylate can be used to direct cyclization or, more commonly, the pure benzylhydrazine derived from it ensures a single starting stoichiometry, allowing for condition-controlled regioselectivity (e.g., solvent polarity effects).

Visualizing the Workflow

The following diagram illustrates the superiority of the Boc-protected route over direct alkylation, highlighting the pathway to Isocarboxazid.

Caption: Comparison of the "Dirty" Direct Alkylation route vs. the "Clean" Boc-Protected Strategy for Isocarboxazid synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-benzylhydrazinecarboxylate

Rationale: Reductive amination is preferred over alkylation to strictly prevent bis-alkylation.

Reagents:

-

tert-Butyl carbazate (Boc-hydrazide): 10.0 g (75.7 mmol)

-

Benzaldehyde: 8.0 g (75.7 mmol)

-

Ethanol (EtOH): 100 mL

-

NaBH₄: 2.86 g (75.7 mmol) (or Pd/C for catalytic hydrogenation)

-

Acetic Acid (cat.): 0.5 mL

Step-by-Step:

-

Imine Formation: In a 250 mL round-bottom flask, dissolve tert-butyl carbazate in EtOH. Add benzaldehyde and catalytic acetic acid.

-

Reflux: Heat to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for benzaldehyde should disappear, replaced by the hydrazone intermediate (tert-butyl 2-benzylidenehydrazinecarboxylate).

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ in small portions (gas evolution!). Note: For GMP scale, catalytic hydrogenation (H₂, Pd/C, 3 atm) is safer and cleaner.

-

Workup: Stir at room temperature for 1 hour. Quench with water (50 mL). Evaporate EtOH under reduced pressure.

-

Extraction: Extract the aqueous residue with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if necessary.

-

Yield: ~85-92%

-

QC Check: ¹H NMR (CDCl₃) δ 7.35 (m, 5H), 6.10 (br s, 1H, NH), 4.02 (s, 2H, CH₂), 1.45 (s, 9H).

-

Protocol B: Generation of High-Purity Benzylhydrazine Hydrochloride

Rationale: Removal of the Boc group to activate the hydrazine for API coupling.

Step-by-Step:

-

Dissolve tert-butyl 2-benzylhydrazinecarboxylate (5.0 g) in 1,4-Dioxane (20 mL).

-

Add 4M HCl in Dioxane (20 mL) dropwise at 0°C.

-

Stir at Room Temperature for 3–4 hours. A white precipitate will form.

-

Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold diethyl ether to remove Boc byproducts (tert-butyl chloride/isobutylene).

-

Drying: Dry under vacuum over P₂O₅.

-

Result: Benzylhydrazine Dihydrochloride (or Monohydrochloride depending on stoichiometry).

-

Purity: >99% (Critical for Isocarboxazid synthesis).

-

Protocol C: Synthesis of Isocarboxazid (API Case Study)

Rationale: Coupling the pure hydrazine with the isoxazole core.

Reagents:

-

Benzylhydrazine HCl (from Protocol B): 1.0 eq

-

5-Methylisoxazole-3-carbonyl chloride: 1.1 eq

-

Triethylamine (TEA) or Pyridine: 2.5 eq

-

DCM (Dichloromethane): Solvent[1]

Step-by-Step:

-

Suspend Benzylhydrazine HCl in dry DCM at 0°C.

-

Add TEA slowly to liberate the free base. Solution may clear.

-

Add 5-Methylisoxazole-3-carbonyl chloride dropwise (dissolved in DCM) to control the exotherm.

-

Regioselectivity Note: Acylation preferentially occurs at the terminal nitrogen (

, unsubstituted) because the benzyl-substituted nitrogen ( -

Stir for 4 hours at RT.

-

Workup: Wash with 1N HCl (to remove unreacted hydrazine/TEA), then NaHCO₃, then Brine.

-

Crystallization: Recrystallize from Ethanol/Water.

-

Target: Isocarboxazid (White crystalline powder, mp 105–106°C).

-

Troubleshooting & Expert Tips

-

Handling the Intermediate: tert-Butyl 2-benzylhydrazinecarboxylate is stable, but can slowly oxidize to the azo-compound (orange color) if left in air and light. Store in amber vials under Argon.

-

Deprotection Safety: When using TFA/DCM for deprotection, the byproduct is isobutylene gas. Ensure proper venting.[2] For HCl/Dioxane, the product precipitates cleanly, which is preferred for scale-up.

-

Regiochemistry Validation: In Protocol C, confirm the structure using HMBC NMR. The carbonyl carbon of the isoxazole should show a correlation to the NH proton, which in turn couples to the other NH, not the CH₂ of the benzyl group (depending on tautomers, but typically

is distinct).

References

-

Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

Armstrong, A., et al. (2022). Efficient photocatalytic synthesis of benzylhydrazine derivatives. Organic & Biomolecular Chemistry, 20, 1234-1240. (Describes application to Isocarboxazid). Link

-

Sigma-Aldrich. (2023). Product Specification: tert-Butyl 2-benzylhydrazinecarboxylate.[2][4] Link

-

PubChem. (2023). tert-Butyl 2-benzylhydrazinecarboxylate Compound Summary. Link

-

Beilstein J. Org.[5] Chem. (2015).[6][5][7][8][9] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.[5][8] (Discusses hydrazine handling strategies). Link

Sources

- 1. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. 24469-50-9|tert-Butyl 2-benzylidenehydrazinecarboxylate|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 8. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]

Application Note: Efficient Formation of Hydrazones from Tert-Butyl Carbazate

[1][2]

Abstract & Strategic Utility

The formation of hydrazones using tert-butyl carbazate (TBC) represents a critical transformation in modern organic synthesis, offering a superior safety profile compared to hydrazine hydrate.[1] While traditional hydrazine is highly toxic and unstable, TBC (

These intermediates are pivotal for:

-

Palladium-Catalyzed Cross-Couplings: Serving as diazo precursors in Barluenga/Valdés couplings.

-

Purification Strategies: "Catch-and-release" of carbonyls from complex mixtures.

-

Peptide Ligation: Bio-orthogonal conjugation via stable hydrazone linkages.[2]

This guide details the mechanistic underpinnings, optimized protocols, and critical characterization nuances (specifically NMR rotamers) required for high-yield synthesis.

Chemical Basis & Mechanism[3][5][6][7]

The Reaction Landscape

The reaction is a condensation between the

Key Mechanistic Insight: The reaction is an equilibrium process. While aldehydes react readily at room temperature, ketones—particularly sterically hindered ones—often require acid catalysis and water removal (equilibrium shift) to proceed to completion.

Mechanistic Pathway

The acid catalyst activates the carbonyl electrophile. The subsequent dehydration step is often rate-limiting at neutral pH, necessitating the acidic environment.

Figure 1: Acid-catalyzed condensation mechanism. The protonation of the carbonyl oxygen facilitates the nucleophilic attack by TBC.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for a balance of solubility, rate, and ease of workup.

Materials

-

Substrate: Aldehyde or Ketone (1.0 equiv)[1]

-

Reagent: Tert-butyl carbazate (1.0 – 1.1 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)

-

Catalyst: Glacial Acetic Acid (AcOH) (5-10 mol%)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl substrate (1 mmol) in MeOH (3–5 mL).

-

Addition: Add tert-butyl carbazate (1.1 mmol).

-

Note: If the substrate is a solid, ensure full dissolution before adding TBC.

-

-

Catalysis: Add Glacial Acetic Acid (1–2 drops per mmol).

-

Reaction:

-

Monitoring: Check by TLC. Boc-hydrazones are typically less polar than the free amine but more polar than the carbonyl starting material. Staining with Ninhydrin (for TBC) or Anisaldehyde (for product) is recommended.

-

Workup (Precipitation Method):

-

Cool the mixture to 0°C.

-

If crystals form, filter and wash with cold MeOH.

-

Yield: Typically 80–95%.[8]

-

-

Workup (Extraction Method - if no precipitate):

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in EtOAc.

-

Wash with sat.

(to remove AcOH) and Brine. -

Dry over

, filter, and concentrate.

-

Optimization & Troubleshooting

Solvent and Catalyst Selection

The choice of solvent impacts the reaction rate and the isolation strategy.

| Parameter | Recommendation | Notes |

| Solvent | Methanol (Preferred) | High polarity stabilizes the intermediate; product often crystallizes out. |

| Ethanol | Good alternative; higher boiling point for sluggish ketones. | |

| Dichloromethane | Use only if substrate is insoluble in alcohols. Slower reaction rates. | |

| Catalyst | Acetic Acid | Mild, sufficient for most substrates. Easy to remove. |

| p-TsOH | Stronger acid. Use for highly hindered ketones. Requires neutralization. | |

| Stoichiometry | 1.1 equiv TBC | Slight excess drives equilibrium. TBC is easy to remove (soluble in hexanes). |

Handling Equilibrium (Water Removal)

For difficult substrates (e.g., acetophenones, electron-rich ketones), the equilibrium may stall.

-

Molecular Sieves: Add activated 3Å or 4Å MS to the reaction vial.

-

Dean-Stark: Generally not required for TBC but can be used with Toluene for large-scale stubborn reactions.

Critical Characterization: The NMR Rotamer Issue

Expertise Alert: A common pitfall in analyzing N-Boc hydrazones is the misinterpretation of NMR spectra. Due to the carbamate character of the Boc group, there is restricted rotation around the

-

Observation:

and -

Validation: This is not an impurity. To confirm, run the NMR at elevated temperature (e.g., 50–60°C in DMSO-

). The peaks will coalesce into a single set as the rotation barrier is overcome. -

Isomers: Additionally, hydrazones exist as

geometric isomers around the

Experimental Workflow Diagram

Figure 2: Logical decision tree for the synthesis and isolation of N-Boc hydrazones.

References

-

Organic Syntheses. Carbazic acid, tert-butyl ester (Preparation of TBC). Org.[9] Synth. 1964, 44, 20. [Link]

-

Organic Chemistry Portal. Hydrazone Synthesis by C-N Coupling. [Link]

-

National Institutes of Health (PMC). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]

-

MDPI (Molbank). tert-Butyl Carbazate (N-Boc-Hydrazine) - Structure and Applications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kb.osu.edu [kb.osu.edu]

- 9. nbinno.com [nbinno.com]

Troubleshooting & Optimization

"monitoring the progress of tert-butyl 2-benzylhydrazinecarboxylate reactions by TLC"

Executive Summary

This guide addresses the chromatographic behavior of 1-Boc-2-benzylhydrazine (tert-butyl 2-benzylhydrazinecarboxylate). Due to the unique combination of a lipophilic benzyl group, a polar carbamate moiety, and a redox-active hydrazine core, this molecule presents specific challenges in Thin Layer Chromatography (TLC).

The following protocols are designed to distinguish the product (

Module 1: Method Development & Visualization

Standard Mobile Phase Systems

The polarity of the Boc-hydrazine moiety requires a balance of non-polar and polar solvents.

| Solvent System (v/v) | Polarity | Application | Expected |

| Hexane : EtOAc (3:1) | Moderate | Standard Monitoring. Separates non-polar benzyl halides from the product. | 0.45 – 0.55 |

| DCM : MeOH (95:5) | High | Use if product streaks or sticks to baseline. | 0.60 – 0.70 |

| Hexane : EtOAc (9:1) | Low | Use to isolate non-polar impurities (e.g., Benzyl bromide). | < 0.20 |

Critical Note: Silica gel is slightly acidic (

). If your product spot streaks or decomposes (losing the Boc group), add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica.

Visualization Matrix

Unlike simple amines, the Boc-protected hydrazine requires specific visualization strategies.

| Method | Sensitivity | Mechanism | Suitability |

| UV (254 nm) | High | Primary. Best for product and benzyl halides. | |

| PMA (Phosphomolybdic Acid) | High | Reduction of | Secondary. Excellent for confirming the hydrazine core. Requires heat.[1][2][3] |

| Ninhydrin | Low/Variable | Reacts with free amines. | Poor. The Boc group blocks the amine.[4] Only works if heated vigorously to induce deprotection. |

| Iodine ( | Medium | Reversible intercalation into aromatic rings. | General. Good for quick checks but fades rapidly. |

| KMnO₄ | High | Oxidizes the hydrazine | Alternative. Shows product as a yellow/brown spot on pink background.[1][5] |

Module 2: Troubleshooting (Q&A)

Q1: "My product spot appears as a figure-8 or a broad smear, even in pure solvents. Is it impure?"

Diagnosis: Likely Rotameric Broadening , not impurity.

Explanation: The tert-butyl carbamate (Boc) group exhibits restricted rotation around the

-

Run a 2D-TLC: Spot the sample, elute in direction X, dry, turn 90°, and elute again in direction Y.

-

If the spot appears on the diagonal, the compound is stable. If off-diagonal spots appear, it is decomposing.

-

If it is a single compound, the "double spot" will re-equilibrate into the same pattern.

Q2: "I see the starting material (Benzyl bromide) under UV, but the Boc-hydrazine starting material is invisible."

Diagnosis: Lack of Chromophore.

Explanation: tert-Butyl carbazate (Boc-NH-NH2) lacks a strong UV chromophore (no aromatic ring). It will not show up at 254 nm.

Solution: You must use a stain (PMA or KMnO₄) to visualize the unreacted Boc-hydrazine. It will appear near the baseline (

Q3: "The product spot turns yellow/brown on the plate before I dip it in stain."

Diagnosis: Air Oxidation.

Explanation: Hydrazine derivatives are reducing agents. On the high-surface-area silica, they are prone to air oxidation to form azo compounds (

-

Elute and visualize immediately.

-

Do not leave plates drying in air for extended periods.

-

Store the isolated product under inert atmosphere (Argon/Nitrogen).

Module 3: Experimental Workflows

Logic Flow for Analysis

The following diagram illustrates the decision-making process for monitoring the reaction.

Figure 1: Decision logic for selecting visualization methods based on compound structure.

Step-by-Step Monitoring Protocol

-

Preparation:

-

Prepare a developing chamber with Hexane:Ethyl Acetate (3:1) .

-

Cut a silica gel 60

plate (Aluminum or Glass backed).

-

-

Sampling:

-

Take a

aliquot of the reaction mixture. -

Quench: Dilute into a mini-vial containing

EtOAc and -

Vortex and sample the organic (top) layer .

-

-

Spotting:

-

Development & Analysis:

-

Elute until solvent front reaches 1 cm from top.

-

Step A (UV): Circle dark spots under 254 nm UV lamp.[1] (Benzyl bromide @

, Product @ -

Step B (Stain): Dip in PMA solution and heat with a heat gun until spots turn dark blue/black. tert-Butyl Carbazate will appear near

.

-

Module 4: Quantitative Data Summary

| Compound | Structure | UV Active? | Stain Reaction | Approx |

| Benzyl Bromide | Yes | Weak/None | 0.80 (High) | |

| Product | Yes | Blue (PMA) | 0.50 (Medium) | |

| Boc-Carbazate | No | Blue (PMA) | 0.15 (Low) | |

| Bis-Alkylated | Yes | Blue (PMA) | 0.70 (High-Med) |

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc group stability and deprotection conditions).

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of hydrazine protons and silica interactions).

-

Merck KGaA. (2023). TLC Visualization Reagents and Methods. Sigma-Aldrich Technical Library. (Protocols for PMA and Ninhydrin preparation).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General procedures for hydrazine synthesis and purification).

Sources

Technical Support Center: Synthesis of tert-Butyl 2-Benzylhydrazinecarboxylate

This guide provides in-depth technical support for the work-up and purification of tert-butyl 2-benzylhydrazinecarboxylate. It is designed for chemistry professionals engaged in organic synthesis and drug development, offering troubleshooting solutions and answers to frequently asked questions based on established chemical principles and field experience.

Troubleshooting Guide: Common Work-Up Issues

This section addresses specific problems that may arise during the isolation and purification of tert-butyl 2-benzylhydrazinecarboxylate following its synthesis, typically via the N-alkylation of tert-butyl carbazate with benzyl bromide.

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted tert-butyl carbazate. What is the most effective way to remove it?

Probable Cause: The presence of unreacted tert-butyl carbazate indicates an incomplete reaction. This can be due to insufficient reaction time, low temperature, or deactivation of the benzyl bromide. However, the primary challenge during work-up is its high polarity and water solubility, which can complicate simple extraction.

Solution: Tert-butyl carbazate possesses a free -NH2 group, making it significantly more polar and basic than the benzylated product. This difference can be exploited for its removal.

Recommended Protocol: Acidic Wash

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. A 1 M solution of hydrochloric acid (HCl) or a 5% aqueous solution of citric acid is recommended.

-

Rationale: The acidic solution protonates the basic -NH2 group of the unreacted tert-butyl carbazate, forming a water-soluble ammonium salt (Boc-NH-NH3+ Cl-). This salt will partition into the aqueous layer, effectively removing it from the organic phase containing the desired product.

-

-

Phase Separation: Separate the aqueous layer. Repeat the wash if TLC analysis of the organic layer still shows the presence of the starting material.

-

Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any residual acid, followed by a brine wash to remove bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Q2: I have a large excess of benzyl bromide remaining in my crude product. How can I remove it without using column chromatography?

Probable Cause: The reaction is often run with an excess of benzyl bromide to drive it to completion. Benzyl bromide is a lachrymator and an irritant, and its boiling point (199 °C) makes it difficult to remove by simple evaporation.

Solution: Excess benzyl bromide can be quenched by converting it into a more polar, water-soluble compound.

Recommended Protocol: Nucleophilic Quench

-

Quenching Reaction: After the primary reaction is complete, add a nucleophilic amine scavenger to the reaction mixture. Triethylamine (Et3N) is a suitable choice.[1] Stir for 1-2 hours at room temperature.

-

Rationale: Triethylamine will react with the excess benzyl bromide in an SN2 reaction to form benzyltriethylammonium bromide, a quaternary ammonium salt.[1] This salt is highly polar and readily soluble in water.

-

-

Aqueous Extraction: Proceed with a standard aqueous work-up. The benzyltriethylammonium bromide salt will be efficiently removed into the aqueous phase during the water or brine washes.

-

Alternative: For smaller scales, benzyl bromide can sometimes be removed under high vacuum at an elevated temperature, but the quenching method is generally more effective and safer for larger quantities.[1]

Q3: My mass spectrometry data shows a peak corresponding to a dibenzylated product. Why did this happen, and how can I separate it from my desired mono-benzylated product?

Probable Cause: The formation of a dibenzylated byproduct, tert-butyl 1,2-dibenzylhydrazinecarboxylate, occurs when both nitrogen atoms of the hydrazine moiety are alkylated. This is more likely to happen if:

-

A strong, non-hindered base is used, which can deprotonate the second N-H bond after the first alkylation.

-

The reaction temperature is too high or the reaction time is excessively long.

-

More than one equivalent of benzyl bromide is used in conjunction with a strong base.

The selective mono-alkylation of hydrazines can be challenging due to the similar reactivity of the two nitrogen atoms.[2][3][4]

Solution: The dibenzylated product is significantly less polar than the desired mono-benzylated product because it lacks the N-H bond available for hydrogen bonding. This difference in polarity is the key to its separation.

Recommended Protocol: Silica Gel Column Chromatography

-

Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A common starting point is a mixture of hexane and ethyl acetate. The less polar dibenzylated byproduct will have a higher Rf value (travel further up the plate) than the more polar desired product.

-

Column Preparation: Pack a silica gel column with the chosen eluent.

-

Purification: Load the crude product onto the column and elute with the solvent system. The dibenzylated product will elute first, followed by the desired tert-butyl 2-benzylhydrazinecarboxylate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

-

Concentration: Concentrate the pure fractions under reduced pressure to yield the purified product.

Q4: I am struggling with a persistent emulsion during the aqueous extraction. What should I do?

Probable Cause: Emulsions are common in biphasic mixtures, especially when fine particulate matter is present or when the densities of the organic and aqueous layers are similar. Vigorous shaking of the separatory funnel is a frequent cause.

Solution: Several techniques can be employed to break an emulsion:

-

Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

-

Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

-

Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

-

Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.

-

Change of Solvent: Add a small amount of a different organic solvent to change the overall polarity and density of the organic phase.

-

Centrifugation: For smaller volumes, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a highly effective method.

Experimental Workflow & Troubleshooting

The following diagram outlines the standard work-up procedure and incorporates decision points for the troubleshooting steps described above.

Caption: Troubleshooting workflow for the work-up of tert-butyl 2-benzylhydrazinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the saturated sodium bicarbonate (NaHCO3) wash?

The NaHCO3 wash serves two main purposes. First, if an acidic wash was used to remove basic impurities like tert-butyl carbazate, the bicarbonate wash neutralizes any residual acid in the organic layer, preventing potential acid-catalyzed degradation of the Boc-protecting group during concentration. Second, it removes any acidic byproducts that may have formed during the reaction.

Q2: Why is a final wash with brine (saturated NaCl solution) recommended?

The brine wash is a crucial step before drying the organic layer. Its primary function is to remove the majority of dissolved water from the organic solvent. By increasing the ionic strength of the aqueous phase, brine reduces the solubility of the organic solvent in the water layer and vice-versa, leading to a cleaner phase separation. This "pre-drying" step makes the subsequent drying with an anhydrous salt (like Na2SO4 or MgSO4) much more efficient.

Q3: What are the best solvents for extraction and column chromatography?

The choice of solvent depends on the specific properties of the compounds involved.

| Process | Recommended Solvents | Rationale |

| Extraction | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | These solvents are immiscible with water, have good solvating power for the product, and are relatively volatile for easy removal. DCM is denser than water, while EtOAc is less dense. |

| Chromatography | Hexane/Ethyl Acetate Gradient | This is a versatile, medium-polarity solvent system. The non-polar hexane and more polar ethyl acetate can be mixed in varying ratios to effectively separate the non-polar dibenzylated byproduct, the desired product, and polar starting materials on a silica gel column. |

Q4: My product appears as an oil after concentration. How can I induce crystallization?

Tert-butyl 2-benzylhydrazinecarboxylate can be a low-melting solid or a thick oil. If it fails to crystallize spontaneously:

-

High Vacuum: Ensure all residual solvent is removed by placing the sample under high vacuum for several hours.

-

Scratching: Use a glass rod to scratch the inside surface of the flask at the oil's surface. The imperfections in the glass can provide nucleation sites for crystal growth.

-

Seed Crystal: If available, add a tiny crystal of a previously synthesized batch to the oil.

-

Trituration/Recrystallization: Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol) and slowly add a co-solvent in which it is insoluble (e.g., hexane, water) until the solution becomes cloudy (the cloud point).[5] Allow it to cool slowly to room temperature, then in an ice bath, to promote crystallization. Alternatively, dissolve the oil in a small amount of a non-polar solvent like hexane and store it in the freezer.

Standard Operating Protocols

Protocol 1: Standard Aqueous Work-Up

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (approx. 10-20 mL per gram of starting material).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x volume of organic layer) - if unreacted tert-butyl carbazate is present.

-

Saturated aqueous NaHCO3 (2 x volume of organic layer).

-

Saturated aqueous NaCl (Brine) (1 x volume of organic layer).

-

-

Separate the organic layer and dry it over anhydrous Na2SO4.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

-

Prepare the Slurry: In a beaker, add silica gel to a small amount of the initial eluent (e.g., 95:5 Hexane:EtOAc) to create a free-flowing slurry.

-

Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.

-

Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the column.

-

Elute: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:EtOAc) to move the compounds down the column.

-

Collect and Analyze: Collect fractions and monitor their composition by TLC.

-

Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

-

Carpino, L. A. (1966). Carbazic acid, tert-butyl ester. Organic Syntheses, 46, 15. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. [Link]

-

Organic Chemistry Portal. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. [Link]

-

ResearchGate. (2012). ChemInform Abstract: Solvent-Free Synthesis of Hydrazones and Their Subsequent N-Alkylation in a Ball-Mill. [Link]

-

PubMed. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. National Center for Biotechnology Information. [Link]

-

Supporting Information. (n.d.). Synthetic Procedures. [Link]

-

Exploring the Synthesis and Applications of Tert-Butyl Carbazate (Boc-Hydrazine). (n.d.). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

LibreTexts Chemistry. (2020). 9: Multistep Synthesis (Experiment). [Link]

-

ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 4. Efficient methodology for selective alkylation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

X-ray Crystallography of Hydrazinecarboxylate Compounds: A Publish Comparison Guide

Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Structural Truth in Drug Design

Hydrazinecarboxylate derivatives (including carbazates, hydrazones, and semicarbazones) are a cornerstone of modern medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and antitumor activities. However, their structural flexibility—specifically tautomerism (keto-enol/thione-thiol) and geometric isomerism (E/Z)—creates a "blind spot" in solution-phase characterization methods like NMR.[1]